molecular formula C7H5ClN2OS B7963605 6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine

6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine

Cat. No. B7963605
M. Wt: 200.65 g/mol
InChI Key: JFZJWIAIEKPATO-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C7H5ClN2OS and its molecular weight is 200.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Transformations : The compound is used in various chemical transformations. For instance, Palamarchuk et al. (2019) demonstrated the use of a related compound, 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, in the synthesis of 2-aminomethyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution (Palamarchuk et al., 2019).

  • Synthetic and Biological Evaluation : Monier et al. (2020) highlighted the synthetic and biological evaluation of compounds incorporating the oxazolo[5,4-b]pyridine skeleton, supporting its relevance in organic and medicinal chemistry (Monier et al., 2020).

  • Antimicrobial Applications : Celik et al. (2021) studied the antimicrobial activities of oxazolo[5,4-b]pyridine derivatives, demonstrating their effectiveness against various bacterial strains (Celik et al., 2021).

  • Antiinflammatory Properties : Clark et al. (1978) found that certain oxazolo[5,4-b]pyridine derivatives exhibit significant anti-inflammatory and analgesic activities without causing gastrointestinal irritation, unlike acidic anti-inflammatory compounds (Clark et al., 1978).

  • Synthesis of Novel Derivatives : Various studies have demonstrated the synthesis of novel derivatives using this compound or its related structures, which are then used for further chemical or biological applications. For instance, Ghattas and Moustafa (2000) prepared 2-heterocyclicalkylthiooxazolo[4,5-b]pyridines for synthesizing fused triheterocyclic compounds (Ghattas & Moustafa, 2000).

  • Preparation of Thiazolo[5,4‐b]pyridine Derivatives : Sahasrabudhe et al. (2009) presented a one-step synthesis of thiazolo[5,4-b]pyridines from chloronitropyridine and thioamide or thiourea, demonstrating the versatility of these compounds in synthetic chemistry (Sahasrabudhe et al., 2009).

properties

IUPAC Name

6-chloro-2-methylsulfanyl-[1,3]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c1-12-7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZJWIAIEKPATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(O1)N=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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